Comparative Analysis of P2X7 Receptor Antagonism for 7-Carboxamide vs. Related Scaffolds
The 3-Bromoquinoline-7-carboxamide scaffold provides a defined level of P2X7 receptor antagonism, as demonstrated by an IC50 value of 0.81 µM (810 nM) in a human receptor functional assay [1]. While other quinoline-carboxamide derivatives in the same study achieved higher potency (IC50 values as low as 0.457 µM for the most optimized compound), the 3-bromo-7-carboxamide variant offers a distinct potency profile that may be suitable for specific SAR investigations [2]. This contrasts with the activity of 8-carboxamide analogs, which are primarily reported for their PARP-1 inhibition activity (IC50 = 500 nM for the most active 2-methyl derivative) rather than P2X7R activity, indicating a functional divergence based on carboxamide positioning [3].
| Evidence Dimension | P2X7 Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | 0.81 µM (810 nM) |
| Comparator Or Baseline | Optimized quinoline-carboxamide P2X7R antagonist (Compound 1e from Shah et al., 2023): 0.457 µM |
| Quantified Difference | Target compound is approximately 1.8-fold less potent than the most potent analog in this class. |
| Conditions | Antagonist activity at human P2X7 receptor expressed in HEK293 cells, assessed as inhibition of BzATP-induced EtBr uptake. |
Why This Matters
This quantifies the compound's known biological activity, providing a benchmark for selection when a moderate-affinity P2X7R ligand is required for assay development or SAR studies.
- [1] BindingDB. (n.d.). BDBM50370189 CHEMBL4160432. Affinity Data for P2X purinoceptor 7. View Source
- [2] Shah, Q., et al. (2023). Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. Bioorganic Chemistry, 140, 106796. View Source
- [3] Lord, C. J., et al. (2008). Design, Synthesis, and Evaluation in Vitro of Quinoline-8-carboxamides, a New Class of Poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) Inhibitor. Journal of Medicinal Chemistry, 52(2), 430-441. View Source
